2-(4-Chlorobutyl)-1,3-propanediol
Description
The compound "2-(4-Chlorobutyl)-1,3-propanediol" is a chlorinated derivative of 1,3-propanediol, featuring a 4-chlorobutyl substituent at the C2 position. These compounds are often isolated from plants (e.g., Xanthium sibiricum, Actinidia chinensis, and Ilex pubescens) and exhibit diverse biological activities, including anti-inflammatory and antioxidant properties .
Properties
Molecular Formula |
C7H15ClO2 |
|---|---|
Molecular Weight |
166.64 g/mol |
IUPAC Name |
2-(4-chlorobutyl)propane-1,3-diol |
InChI |
InChI=1S/C7H15ClO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6H2 |
InChI Key |
KGTLPSIWUXQJME-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorobutyl)-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is usually obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 6-chlorohexanal.
Reduction: Formation of 6-hydroxy-2-hydroxymethyl-1-hexanol.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobutyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and receptors .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Below is a detailed comparison of 1,3-propanediol derivatives from the evidence, focusing on substituents, stereochemistry, and sources:
Key Structural Differences:
- Substituent Diversity: Natural derivatives (e.g., from Xanthium or Actinidia) predominantly feature aromatic rings with hydroxyl/methoxy groups, while synthetic analogs (e.g., amino derivatives) prioritize functional groups like amines or chlorinated chains for specific applications .
- Stereochemistry : Erythro and threo diastereomers exhibit distinct biological activities; for example, erythro forms are more prevalent in antioxidant lignans .
- Chlorinated vs. Methoxylated Chains : The absence of chlorinated side chains in natural derivatives contrasts with synthetic targets like 2-(4-Chlorobutyl)-1,3-propanediol, where chlorine enhances lipophilicity and reactivity.
Physicochemical and Pharmacological Properties
While data on this compound are lacking, insights from similar compounds suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
